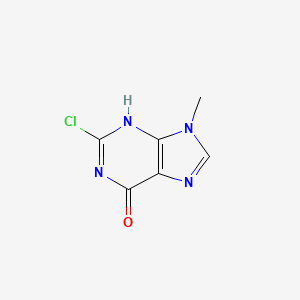
2-chloro-9-methyl-3H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-9-methyl-3H-purin-6-one involves several steps, including [specific synthetic routes]. The reaction conditions typically require [specific reagents] and [specific conditions such as temperature, pressure, etc.]. For example, one common method involves [detailed synthetic route].
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using [specific industrial methods]. These methods ensure the efficient and cost-effective production of the compound while maintaining high purity and yield. The process often involves [specific industrial techniques].
Chemical Reactions Analysis
Types of Reactions: 2-chloro-9-methyl-3H-purin-6-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include [specific reagents]. The conditions for these reactions typically involve [specific conditions such as temperature, solvent, etc.].
Major Products: The major products formed from the reactions of this compound include [specific products]
Scientific Research Applications
2-chloro-9-methyl-3H-purin-6-one has a wide range of applications in scientific research. In chemistry, it is used as a [specific application]. In biology, it plays a role in [specific biological processes]. In medicine, this compound is investigated for its potential therapeutic effects in [specific medical conditions]. In industry, it is utilized in [specific industrial applications].
Mechanism of Action
The mechanism of action of 2-chloro-9-methyl-3H-purin-6-one involves [specific molecular targets and pathways] The compound exerts its effects by [detailed mechanism]
Comparison with Similar Compounds
Similar Compounds: 2-chloro-9-methyl-3H-purin-6-one is compared with other similar compounds such as [list of similar compounds]. These compounds share some chemical properties but differ in [specific differences].
Uniqueness: The uniqueness of this compound lies in its [specific unique properties]. These properties make it a compound of significant interest in scientific research and applications.
References
- Source 1
- Source 2
- Source 3
Properties
IUPAC Name |
2-chloro-9-methyl-3H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2H,1H3,(H,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDFINQSCGJTCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1NC(=NC2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC2=C1NC(=NC2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride](/img/structure/B8012801.png)
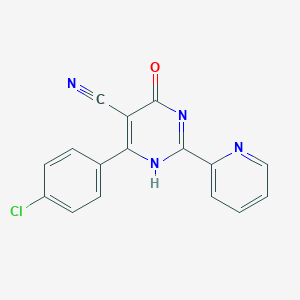
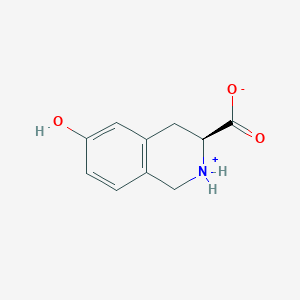
![(2S)-4-[(tert-butoxy)carbonyl]thiomorpholine-2-carboxylic acid](/img/structure/B8012833.png)
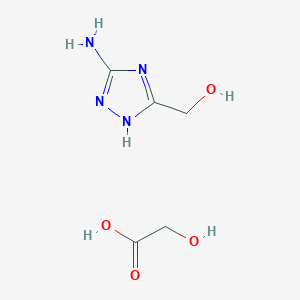
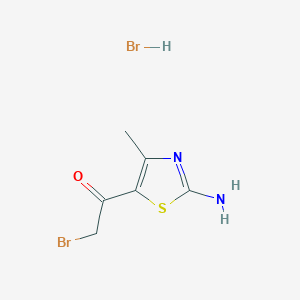
![2,4-dichloro-3H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8012846.png)
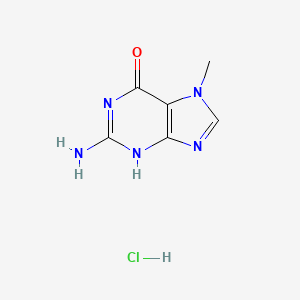
![(1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B8012855.png)
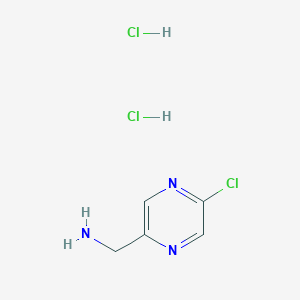
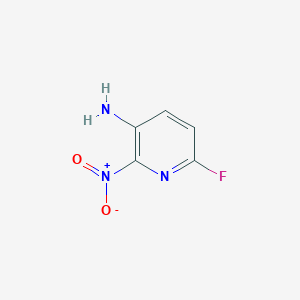
![4-(Trifluoromethyl)benzo[d]thiazole-2-thiol](/img/structure/B8012878.png)
